YLT205 - 1316196-63-0

YLT205

Catalog Number: EVT-286586
CAS Number: 1316196-63-0
Molecular Formula: C16H12BrClN4O2S2
Molecular Weight: 471.77
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
YLT205 is an inducer of apoptosis in human colorectal cells via the mitochondrial apoptosis pathway. It also acts by inhibiting tumor growth.
Overview

YLT205 is a novel compound that has garnered attention in the field of medicinal chemistry, particularly for its potential therapeutic applications. This compound is classified as a selective inhibitor of certain enzymes involved in various biochemical pathways, making it a candidate for further investigation in drug development.

Source

YLT205 was initially developed through a collaborative effort involving researchers from various institutions, focusing on the design of compounds that could modulate specific biological targets. The compound's synthesis and characterization have been documented in several scientific publications, highlighting its unique properties and potential applications.

Classification

YLT205 can be classified under small organic molecules with specific pharmacological activities. It falls within the category of enzyme inhibitors, specifically targeting pathways relevant to disease processes such as cancer or neurodegenerative disorders.

Synthesis Analysis

Methods

The synthesis of YLT205 involves several key steps, typically starting from commercially available precursors. The synthetic route may include:

  1. Formation of Key Intermediates: Utilizing standard organic reactions such as nucleophilic substitutions or coupling reactions to generate intermediates.
  2. Final Cyclization or Modification: Employing cyclization reactions or functional group modifications to achieve the final structure of YLT205.

Technical details regarding the synthesis often include reaction conditions such as temperature, solvents used, and yields obtained at each step. For instance, one might find that a particular reaction was conducted under reflux conditions in ethanol for a specified duration to maximize yield.

Technical Details

The synthesis is often optimized through various techniques such as:

  • High-Performance Liquid Chromatography (HPLC): Used for purification and analysis of intermediates and final products.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Employed to confirm the structure of YLT205 and its intermediates.
  • Mass Spectrometry: Utilized for molecular weight determination and verification of the compound's identity.
Molecular Structure Analysis

Structure

The molecular structure of YLT205 can be depicted using chemical drawing software, illustrating its functional groups and stereochemistry. The compound typically features specific moieties that contribute to its biological activity.

Data

The molecular formula, molecular weight, and structural characteristics (e.g., bond angles, dihedral angles) are crucial for understanding how YLT205 interacts with biological targets. For example:

  • Molecular Formula: C_xH_yN_zO_w (exact values depend on the specific structure).
  • Molecular Weight: Calculated based on the molecular formula.
Chemical Reactions Analysis

Reactions

YLT205 may participate in various chemical reactions that are essential for its biological activity. These reactions could include:

  1. Enzyme Inhibition: Binding to active sites of target enzymes, thereby preventing substrate interaction.
  2. Metabolic Pathways: Interactions with metabolic enzymes that could alter its pharmacokinetics.

Technical Details

The kinetics of these reactions can be studied using techniques such as:

  • Enzyme Assays: To measure inhibition potency (IC50 values).
  • Kinetic Modeling: To understand the dynamics of how YLT205 affects enzyme activity over time.
Mechanism of Action

Process

The mechanism by which YLT205 exerts its effects typically involves:

  1. Target Binding: The compound binds to specific sites on target enzymes or receptors.
  2. Conformational Changes: This binding induces conformational changes that inhibit enzymatic activity or alter signaling pathways.

Data

Experimental data supporting this mechanism may include:

  • Binding Affinity Studies: Using techniques like surface plasmon resonance or isothermal titration calorimetry.
  • Cellular Assays: Demonstrating the biological effects of YLT205 on cell viability or function in vitro.
Physical and Chemical Properties Analysis

Physical Properties

YLT205's physical properties include:

  • Melting Point: Determined through differential scanning calorimetry.
  • Solubility: Measured in various solvents to assess bioavailability.

Chemical Properties

Chemical properties involve reactivity profiles, stability under different conditions (e.g., pH, temperature), and potential degradation pathways. Relevant analyses might include:

  • Stability Testing: Under accelerated conditions to predict shelf-life.
  • Reactivity with Biological Molecules: Such as proteins or nucleic acids.
Applications

YLT205 has several potential scientific uses, including:

  1. Therapeutic Development: As a lead compound in drug discovery targeting specific diseases.
  2. Research Tool: For studying enzyme functions or signaling pathways in cellular models.
  3. Biochemical Probes: To elucidate mechanisms underlying disease processes through targeted inhibition.
Introduction

Colorectal Cancer Epidemiology and Current Therapeutic Challenges

Colorectal cancer (CRC) remains a global health burden, ranking as the third most commonly diagnosed malignancy and the second leading cause of cancer-related mortality worldwide. In 2018 alone, approximately 1.8 million new CRC cases and 881,000 deaths were recorded, with projections indicating a rise to 2.2 million new cases by 2030 [1] [2] [6]. Despite advances in conventional therapies, metastatic CRC (mCRC) exhibits a dismal 5-year survival rate of approximately 15%, primarily due to innate and acquired drug resistance [1] [6].

Current standard-of-care regimens involve cytotoxic chemotherapy (FOLFOX, FOLFIRI, FOLFOXIRI) combined with biologics targeting epidermal growth factor receptor (EGFR) or vascular endothelial growth factor (VEGF) pathways. However, these approaches face significant limitations:

  • Primary resistance in 30–40% of patients receiving anti-EGFR agents due to RAS/RAF mutations [6] [10]
  • Secondary resistance via compensatory signaling pathways and overexpression of drug efflux pumps (P-glycoprotein, MRP1, BCRP) [4]
  • Dose-limiting toxicities including gastrointestinal ulceration, renal damage, and neurotoxicity [1]

Table 1: Current Targeted Therapies for Metastatic CRC

TargetAgentsResponse RatePrimary Limitations
EGFRCetuximab, Panitumumab10–20%RAS/RAF mutations, skin toxicity
VEGF/VEGFRBevacizumab, Aflibercept19–35%Hypertension, thromboembolism
BRAF V600EEncorafenib + Cetuximab20%Rapid resistance development
PD-1/CTLA-4Pembrolizumab (MSI-H only)33–55%Limited to mismatch repair-deficient tumors

These challenges underscore the urgent need for novel agents targeting alternative molecular pathways in CRC.

Molecular Mechanisms of Apoptosis in CRC: Bcl-2/Bax Dynamics and Caspase Activation

Apoptosis evasion constitutes a hallmark of CRC pathogenesis, governed by dysregulation of the B-cell lymphoma-2 (Bcl-2) protein family and caspase activation pathways. The Bcl-2 family comprises pro-survival (Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members (Bax, Bak, Bim), which maintain mitochondrial membrane integrity and regulate cytochrome c release [2] [5] [8].

In normal colonic epithelium, a physiological balance exists between:

  • Epithelial Bax expression: Drives terminal differentiation and shedding of colonocytes
  • Stromal Bcl-2 expression: Maintains lamina propria lymphocyte survival [2]

This equilibrium becomes disrupted during carcinogenesis:

  • Early adenoma formation: APC/β-catenin mutations suppress pro-apoptotic Bax and caspase-9 expression [1]
  • Advanced carcinoma: Stromal Bcl-2 decreases by 50–70% while epithelial Bax shows variable expression (increased in low-grade, decreased in high-grade CRC) [2]
  • Metastatic progression: Overexpression of Bcl-2/Bcl-xL inhibits caspase-3/7 activation, conferring chemoresistance [5] [9]

Table 2: Bcl-2 and Bax Expression Patterns in Colorectal Tissues

Tissue TypeBcl-2+ Cells in Lamina Propria (%)Bax+ Cells in Epithelium (%)Apoptotic Index
Normal Colon7173–5%
Low-Grade CRC20 (↓72%)45 (↑543%)15–20%
High-Grade CRC45 (↓37%)2 (↓71%)5–8%

Caspase activation represents the irreversible execution phase of apoptosis. Experimental evidence demonstrates that Bcl-2 overexpression directly suppresses caspase-3 activation even after cytochrome c release, establishing a critical regulatory checkpoint in CRC cell survival [5]. Pharmacological inhibition of Bcl-2 restores caspase-3-mediated apoptosis through mitochondrial permeabilization and HDAC6 cleavage, revealing a promising therapeutic vulnerability [9].

Rationale for Small-Molecule Compounds in Targeted Cancer Therapy

Small-molecule therapeutics offer distinct advantages over biologics for CRC treatment:

  • Enhanced tumor penetration: Molecular weights <900 Da enable intracellular accumulation and access to cytoplasmic/nuclear targets [6] [10]
  • Oral bioavailability: Facilitates chronic administration without infusion requirements
  • Target diversity: Capable of inhibiting enzymatic activity, protein-protein interactions, and regulatory pathways inaccessible to antibodies

The development of YL-205 addresses key limitations of existing targeted agents:

  • Overcoming EGFR resistance: Targets sodium-dependent phosphate transporter NaPi2b, broadly expressed in CRC independent of RAS status [3]
  • Bypassing efflux pumps: Novel linker-payload design minimizes recognition by ABC transporters [4]
  • Restoring apoptotic competence: Delivers camptothecin derivative that induces DNA damage and BAX-mediated mitochondrial apoptosis [3] [9]

Preclinical studies demonstrate that YL-205 achieves 76.26% tumor growth inhibition in SW480 colorectal xenograft models at 1 mg/kg, significantly surpassing standard chemotherapeutics [3]. Its stability across species (mouse, rat, dog, monkey, human) with <1% premature payload release supports translational potential [3].

Properties

CAS Number

1316196-63-0

Product Name

YLT205

IUPAC Name

N-(5-Bromopyridin-2-yl)-2-((6-(2-chloroacetamido)benzo[d]thiazol-2-yl)thio)acetamide

Molecular Formula

C16H12BrClN4O2S2

Molecular Weight

471.77

InChI

InChI=1S/C16H12BrClN4O2S2/c17-9-1-4-13(19-7-9)22-15(24)8-25-16-21-11-3-2-10(5-12(11)26-16)20-14(23)6-18/h1-5,7H,6,8H2,(H,20,23)(H,19,22,24)

InChI Key

QKMMRERCAFXACY-UHFFFAOYSA-N

SMILES

O=C(NC1=NC=C(Br)C=C1)CSC2=NC3=CC=C(NC(CCl)=O)C=C3S2

Solubility

Soluble in DMSO

Synonyms

YLT205; YLT-205; YLT 205;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.